what is MTSEA hydrobromide and its mechanism of action
what is MTSEA hydrobromide and its mechanism of action
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-Aminoethyl] methanethiosulfonate (B1239399) hydrobromide (MTSEA) is a sulfhydryl-reactive chemical probe extensively utilized in biochemistry and biophysics to investigate protein structure and function. Its primary application lies in the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for mapping the solvent-accessible surfaces of proteins, particularly the lining of ion channels and transporter pores. This technical guide provides an in-depth overview of MTSEA hydrobromide, its mechanism of action, quantitative reactivity data, and detailed protocols for its application in protein labeling and electrophysiology.
Chemical Properties and Mechanism of Action
MTSEA hydrobromide is a water-soluble compound that specifically and covalently modifies the thiol group of cysteine residues.[1][2] The reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate anion) on the sulfur atom of the methanethiosulfonate group of MTSEA. This results in the formation of a mixed disulfide bond between the cysteine residue and a 2-aminoethyl group, thereby introducing a positive charge at the modified site.
The positive charge introduced by MTSEA modification can significantly alter the local electrostatic environment within a protein, leading to measurable changes in its function, such as altered ion channel conductance or transporter activity. This functional change is the cornerstone of the SCAM technique, allowing researchers to infer the accessibility of engineered cysteine residues to the aqueous environment.
Key Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀BrNO₂S₂ | N/A |
| Molecular Weight | 236.16 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Water, DMSO, DMF | N/A |
| Storage | -20°C, desiccated | N/A |
Quantitative Data on Reactivity and Stability
The rate of reaction of MTSEA with cysteine residues is dependent on several factors, most notably the pH of the solution and the accessibility of the cysteine residue. The reaction rate increases with pH as the concentration of the more reactive thiolate anion increases.
| Parameter | Condition | Value | Reference |
| Half-life in solution | pH 7.0, 20°C | ~12 minutes | N/A |
| Half-life in solution | pH 6.0, 20°C | ~92 minutes | N/A |
| Half-life in solution | pH 7.0, 4°C | ~116 minutes | N/A |
| Apparent 2nd-order rate constant (k) | NaPiT-IIa T451C mutant, pH 7.4 | 2.2 x 10⁻³ µM⁻¹s⁻¹ (at 1 µM MTSEA) | [3] |
| Apparent 2nd-order rate constant (k) | NaPiT-IIa T451C mutant, pH 7.4 | 1.3 x 10⁻³ µM⁻¹s⁻¹ (at 5 µM MTSEA) | [3] |
| Apparent 2nd-order rate constant (k) | NaPiT-IIa S460C mutant, pH 6.2 | Varies with sine-wave fit | [3] |
Note: The provided second-order rate constants are for a specific cysteine residue within a protein and may not be representative of the reaction with free cysteine in solution. The rate is highly dependent on the local microenvironment of the cysteine residue.
Experimental Protocols
General Protein Labeling with MTSEA Hydrobromide
This protocol provides a general procedure for labeling a purified protein containing an accessible cysteine residue with MTSEA.
Materials:
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Purified protein with a cysteine residue
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MTSEA hydrobromide
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Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, degassed)
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Reducing agent (e.g., TCEP or DTT)
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Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)
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Desalting column or dialysis cassette for purification
Procedure:
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Protein Preparation:
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Dissolve the purified protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
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To ensure the target cysteine is in a reduced state, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed prior to the addition of MTSEA, for example, by using a desalting column.
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MTSEA Solution Preparation:
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Immediately before use, prepare a stock solution of MTSEA hydrobromide in water or the reaction buffer. The concentration will depend on the desired final concentration and the reactivity of the cysteine. A common starting point is a 10- to 20-fold molar excess over the protein concentration.
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Labeling Reaction:
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Add the freshly prepared MTSEA solution to the protein solution.
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Incubate the reaction mixture at room temperature for 15-60 minutes. The optimal time should be determined empirically. The reaction can be performed at 4°C for a longer duration to minimize protein degradation.
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Quenching the Reaction:
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To stop the labeling reaction, add a quenching solution (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM. This will react with any excess MTSEA.
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Purification:
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Remove the excess MTSEA and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.
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Verification of Labeling:
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Confirm the covalent modification of the protein using techniques such as mass spectrometry or by observing a functional change in the protein's activity.
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Substituted Cysteine Accessibility Method (SCAM) in Electrophysiology
SCAM is a powerful technique to probe the structure of ion channels. It involves introducing a cysteine residue at a specific position in the protein and then testing its accessibility to MTSEA by measuring changes in ion channel function using electrophysiological techniques like patch-clamp.
Materials:
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Oocytes or mammalian cells expressing the cysteine-substituted ion channel of interest
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Patch-clamp setup (amplifier, micromanipulators, perfusion system)
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External and internal solutions for electrophysiological recording
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MTSEA hydrobromide stock solution
Procedure:
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Cell Preparation:
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Prepare cells expressing the cysteine-mutant ion channel for patch-clamp recording.
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Establish a Whole-Cell Recording:
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Obtain a stable whole-cell patch-clamp recording from a cell expressing the channel of interest.
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Baseline Current Measurement:
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Record the baseline ion channel activity in response to a specific stimulus (e.g., a voltage step or application of an agonist).
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Application of MTSEA:
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Perfuse the cell with the external solution containing MTSEA at a known concentration (e.g., 1-5 mM). The duration of application should be controlled.
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Washout and Post-MTSEA Current Measurement:
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Wash out the MTSEA-containing solution with the standard external solution.
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Record the ion channel activity again using the same stimulus as in the baseline measurement.
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Data Analysis:
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Compare the current amplitude and/or kinetics before and after MTSEA application. A significant change in the current indicates that the engineered cysteine residue is accessible to MTSEA and that its modification alters channel function.
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The rate of current modification can be used to calculate the second-order rate constant for the reaction of MTSEA with the specific cysteine residue, providing information about its accessibility and local environment.[3][4]
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Visualizations
Caption: Mechanism of MTSEA modification of a cysteine residue.
References
- 1. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [en.bio-protocol.org]
- 3. Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
